molecular formula C12H15Br6N3O3 B3053254 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- CAS No. 52434-59-0

1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-

Cat. No. B3053254
CAS RN: 52434-59-0
M. Wt: 728.7 g/mol
InChI Key: DUPDOFDRVXJYOF-UHFFFAOYSA-N
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Description

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

1,3,5-Triazine is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines .


Chemical Reactions Analysis

As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN). Being a solid (vs a gas for HCN), triazine is sometimes easier to handle in the laboratory .


Physical And Chemical Properties Analysis

1,3,5-Triazine is a white crystalline solid with a melting point of 81 to 83 °C . It has a molar mass of 81.08 g/mol and its molecular shape is planar .

Mechanism of Action

The mechanism of action of 1,3,5-triazines can vary depending on the specific derivative and its application. For example, some 1,3,5-triazines display antitumor properties and are used clinically to treat lung breast and ovarian cancer .

Safety and Hazards

1,3,5-Triazine is sensitive to water . It has several hazard statements including H302, H314, H315, H335, H360 .

properties

IUPAC Name

2,4,6-tris(2,3-dibromopropoxy)-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-22-10-19-11(23-5-8(17)2-14)21-12(20-10)24-6-9(18)3-15/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPDOFDRVXJYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)OC1=NC(=NC(=N1)OCC(CBr)Br)OCC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452860
Record name 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52434-59-0
Record name 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
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1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
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1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
Reactant of Route 6
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-

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